molecular formula C10H16BNO3 B2914908 2-Isobutoxy-5-methylpyridine-3-boronic acid CAS No. 2096341-58-9

2-Isobutoxy-5-methylpyridine-3-boronic acid

Cat. No.: B2914908
CAS No.: 2096341-58-9
M. Wt: 209.05
InChI Key: WGQAZCWQKFUSLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isobutoxy-5-methylpyridine-3-boronic acid is an organic compound with the molecular formula C10H16BNO3. It is a boronic acid derivative, which is characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutoxy-5-methylpyridine-3-boronic acid typically involves the reaction of 2-isobutoxy-5-methylpyridine with a boronic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions. The process is optimized for high yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the catalyst .

Chemical Reactions Analysis

Types of Reactions

2-Isobutoxy-5-methylpyridine-3-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isobutoxy-5-methylpyridine-3-boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isobutoxy-5-methylpyridine-3-boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The compound can also participate in cross-coupling reactions, where it acts as a nucleophile, forming new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • 2-Isobutoxy-5-methylpyridine-4-boronic acid
  • 2-Isobutoxy-5-methylpyridine-2-boronic acid
  • 2-Isobutoxy-5-methylpyridine-3-boronic ester

Uniqueness

2-Isobutoxy-5-methylpyridine-3-boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. The presence of the isobutoxy group enhances its solubility and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Biological Activity

2-Isobutoxy-5-methylpyridine-3-boronic acid (IBMPBA) is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, making it a potential candidate for therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 2096341-58-9
  • Molecular Formula : C12H17BNO3
  • Molecular Weight : 223.08 g/mol

IBMPBA exhibits its biological activity primarily through the formation of reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that IBMPBA possesses significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for E. coli was reported at concentrations as low as 6.50 mg/mL, demonstrating its potential as an antibacterial agent .

Antioxidant Properties

IBMPBA has been evaluated for its antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. The compound exhibited strong radical scavenging activity, with IC50 values indicating effective inhibition of reactive oxygen species (ROS) in cellular models.

Anticancer Activity

The compound's anticancer potential has been explored in various studies. Notably, IBMPBA showed cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObservationReference
AntimicrobialEffective against E. coli (MIC: 6.50 mg/mL)
AntioxidantStrong radical scavenging activity (IC50 values < 0.14 µg/mL)
AnticancerCytotoxicity against MCF-7 (IC50: 18.76 µg/mL)

Case Study: Anticancer Efficacy

A study focused on the effects of IBMPBA on MCF-7 cells demonstrated that treatment led to significant reductions in cell viability and induced apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death. This suggests that IBMPBA may serve as a lead compound for developing new anticancer therapies targeting breast cancer.

Properties

IUPAC Name

[5-methyl-2-(2-methylpropoxy)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO3/c1-7(2)6-15-10-9(11(13)14)4-8(3)5-12-10/h4-5,7,13-14H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQAZCWQKFUSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OCC(C)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.